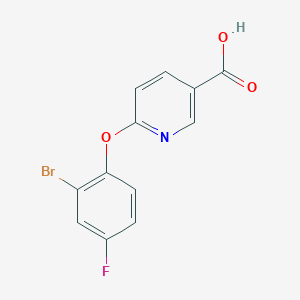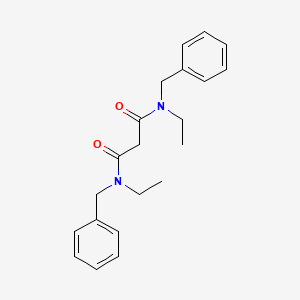![molecular formula C22H27N3O3S B2467143 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252891-69-2](/img/no-structure.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocycles are rings that contain carbon atoms as well as a different type of atom, in this case, sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would include a thieno[3,2-d]pyrimidin ring, which is a bicyclic structure containing a five-membered ring fused with a six-membered ring. The five-membered ring contains sulfur and nitrogen, and the six-membered ring contains two additional nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. These could include the amide group and the various substituents on the thieno[3,2-d]pyrimidin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could influence its solubility in water, and the aromatic rings could contribute to its stability .Scientific Research Applications
Anticancer Activity
Compounds derived from the pyrimidine and thienopyrimidine scaffolds have been extensively studied for their anticancer properties. For instance, certain derivatives have shown appreciable cancer cell growth inhibition across multiple cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020). Another study focused on thienopyrimidine derivatives, which exhibited potent anticancer activity, comparable to that of doxorubicin, against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Adenosine Receptor Antagonism
Research on enantiomeric compounds with a focus on A3 adenosine receptor antagonism demonstrated the potential of pyrimidine derivatives in this field. The chiral resolution and absolute configuration of these compounds were determined, highlighting their significance in adenosine receptor-related research (Rossi et al., 2016).
Enzyme Inhibition
Studies on thienopyrimidine antifolates have identified compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in the synthesis of DNA. This indicates their potential in the development of new therapeutic agents targeting these enzymes (Gangjee et al., 2008).
Radioligand Imaging
The synthesis of radiolabeled compounds for imaging the translocator protein with PET highlights the application of pyrimidine derivatives in diagnostic imaging. Such compounds provide tools for in vivo imaging and the study of diseases at the molecular level (Dollé et al., 2008).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown good antibacterial and antifungal activities, comparable to standard drugs, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with N-(2-bromo-4-isopropylphenyl)acetamide in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(2-bromo-4-isopropylphenyl)acetamide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and N-(2-bromo-4-isopropylphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired compound, 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide." ] } | |
CAS RN |
1252891-69-2 |
Product Name |
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide |
Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.54 |
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-14(2)9-11-24-21(27)20-18(10-12-29-20)25(22(24)28)13-19(26)23-17-8-6-5-7-16(17)15(3)4/h5-8,10,12,14-15H,9,11,13H2,1-4H3,(H,23,26) |
InChI Key |
KGIQIFRZMLXCTA-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
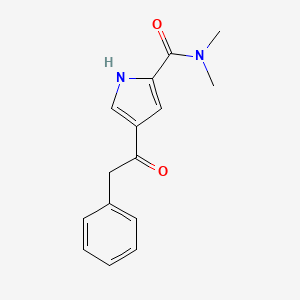
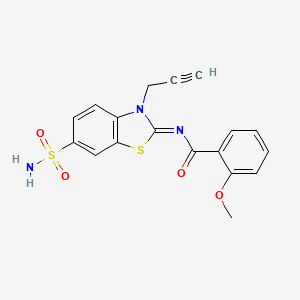
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
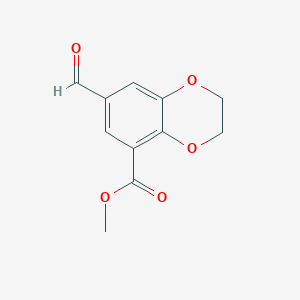
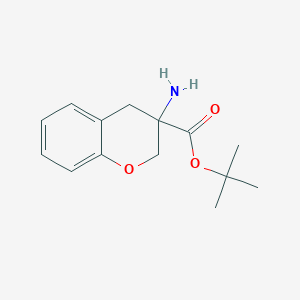



![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)

